
p-O-Desmethyl p-O-Benzyl Verapamil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-O-Desmethyl p-O-Benzyl Verapamil: is a chemical compound with the molecular formula C₃₃H₄₂N₂O₄ and a molecular weight of 530.70 g/mol . It is an intermediate used in the preparation of Verapamil metabolites . Verapamil is a well-known calcium channel blocker used in the treatment of various cardiovascular conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-O-Desmethyl p-O-Benzyl Verapamil involves multiple steps, starting from commercially available precursors. The key steps include:
Demethylation: Removal of the methyl group from the methoxy substituent.
Amidation: Formation of the amide bond through reaction with an amine.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: p-O-Desmethyl p-O-Benzyl Verapamil undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the compound to its reduced form using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: p-O-Desmethyl p-O-Benzyl Verapamil is used as an intermediate in the synthesis of Verapamil metabolites, which are important for studying the pharmacokinetics and metabolism of Verapamil .
Biology: In biological research, this compound is used to investigate the effects of Verapamil and its metabolites on cellular processes, including calcium channel modulation and signal transduction pathways.
Medicine: In medical research, this compound is used to develop new therapeutic agents based on the structure of Verapamil. It helps in understanding the drug’s mechanism of action and potential side effects.
Industry: In the pharmaceutical industry, this compound is used in the production of Verapamil and its derivatives, which are essential for the treatment of cardiovascular diseases.
Mechanism of Action
The mechanism of action of p-O-Desmethyl p-O-Benzyl Verapamil involves its interaction with calcium channels. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cardiac and smooth muscle cells . This leads to a decrease in muscle contraction and relaxation of blood vessels, resulting in reduced blood pressure and improved blood flow.
Comparison with Similar Compounds
Verapamil: The parent compound, used as a calcium channel blocker.
Diltiazem: Another calcium channel blocker with a similar mechanism of action.
Nifedipine: A dihydropyridine calcium channel blocker with a different chemical structure but similar therapeutic effects.
Uniqueness: p-O-Desmethyl p-O-Benzyl Verapamil is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of Verapamil metabolites. This makes it valuable for research and industrial applications related to Verapamil and its derivatives.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N2O4/c1-25(2)33(24-34,28-14-16-29(36-4)32(22-28)38-6)18-10-19-35(3)20-17-26-13-15-30(31(21-26)37-5)39-23-27-11-8-7-9-12-27/h7-9,11-16,21-22,25H,10,17-20,23H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIBBBJJFPZJFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)(C#N)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675804 |
Source


|
| Record name | 5-[{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}(methyl)amino]-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114829-62-8 |
Source


|
| Record name | 5-[{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}(methyl)amino]-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
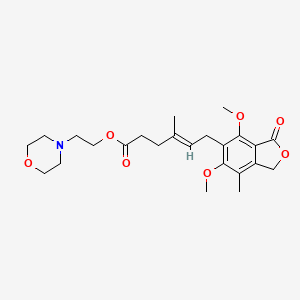
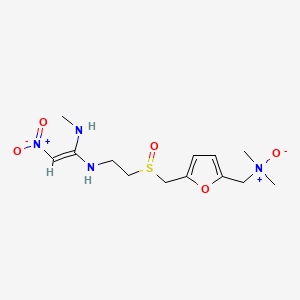
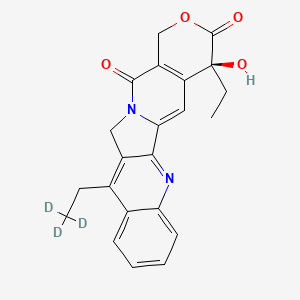
![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)
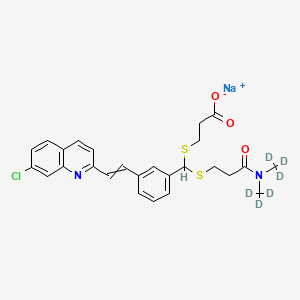
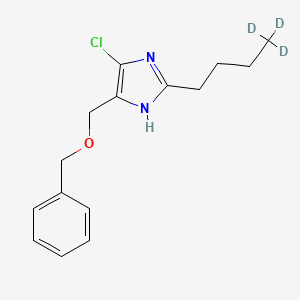
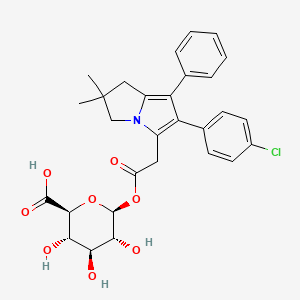
![4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine](/img/structure/B563844.png)
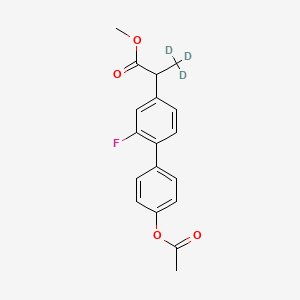

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)

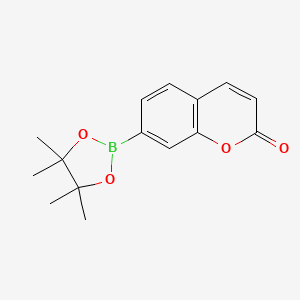
![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)
